molecular formula C14H12O4 B6239207 4-(3-methoxyphenoxy)benzoic acid CAS No. 50793-31-2

4-(3-methoxyphenoxy)benzoic acid

Cat. No.: B6239207
CAS No.: 50793-31-2
M. Wt: 244.2
InChI Key:
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Description

“4-(3-methoxyphenoxy)benzoic acid” is a chemical compound with the molecular formula C14H12O4 . It has a molecular weight of 244.25 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid moiety attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C14H12O4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9H,1H3,(H,15,16) .

Scientific Research Applications

Synthesis and Catalysis

Research has demonstrated innovative synthesis methods involving compounds structurally related to 4-(3-methoxyphenoxy)benzoic acid. For instance, the Friedel-Crafts benzoylation of anisole with benzoic anhydride, catalyzed by zeolites in ionic liquids, has shown significant rate enhancements compared to traditional organic solvents, suggesting a potential application in green chemistry (Hardacre et al., 2004). Similarly, the green synthesis of 4-methoxybenzophenone from anisole and benzoic acid using tungstophosphoric acid supported on MCM-41 highlights an efficient method with high conversion and selectivity, contributing to environmentally friendly chemical processes (Zhang et al., 2015).

Luminescent Properties of Lanthanide Complexes

Research into the luminescent properties of lanthanide complexes using derivatives of 4-benzyloxy benzoic acid has provided insights into the impact of electron-donating and electron-withdrawing groups on photophysical properties. Studies have shown that the incorporation of an electron-releasing group enhances the luminescence of Tb(3+) complexes, whereas an electron-withdrawing group decreases the efficiency, indicating the potential for designing materials with tailored optical properties (Sivakumar et al., 2010).

Green Chemistry Approaches

The application of ionic liquids and heterogeneous catalysis in the synthesis of compounds related to this compound aligns with the principles of green chemistry, aiming to reduce the use of hazardous substances and improve the efficiency of chemical processes. The use of ionic liquids as solvents and metal triflate catalysts for the Friedel-Crafts benzoylation of anisole highlights the potential for more sustainable and environmentally benign chemical syntheses (Goodrich et al., 2006).

Environmental Implications

The heterogeneous reaction of related compounds with NO3 radicals, as seen in the study of coniferyl alcohol, sheds light on the potential environmental pathways and transformations of methoxyphenolic compounds in the atmosphere, contributing to our understanding of atmospheric chemistry and pollution (Liu et al., 2017).

Mechanism of Action

Biochemical Pathways

While specific biochemical pathways affected by 4-(3-methoxyphenoxy)benzoic acid are not yet fully elucidated, related compounds such as 3-phenoxybenzoic acid have been studied. For instance, a Bacillus sp. strain DG-02 was found to degrade 3-phenoxybenzoic acid, producing 3-(2-methoxyphenoxy)benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-methoxyphenoxy)benzoic acid involves the reaction of 3-methoxyphenol with phthalic anhydride to form 4-(3-methoxyphenoxy)phthalic acid, which is then decarboxylated to yield the final product.", "Starting Materials": [ "3-methoxyphenol", "phthalic anhydride", "sulfuric acid", "sodium hydroxide", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Dissolve 3-methoxyphenol (1.0 equivalent) and phthalic anhydride (1.1 equivalents) in sulfuric acid (10 equivalents) and heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium hydroxide solution (10 equivalents) to neutralize the mixture.", "Step 3: Extract the product with ethyl acetate (3 times) and wash the organic layer with water (3 times).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-(3-methoxyphenoxy)phthalic acid as a white solid.", "Step 5: Decarboxylate 4-(3-methoxyphenoxy)phthalic acid by heating it at 200°C for 2 hours.", "Step 6: Dissolve the resulting product in hot water and cool the solution to room temperature to obtain 4-(3-methoxyphenoxy)benzoic acid as a white solid." ] }

CAS No.

50793-31-2

Molecular Formula

C14H12O4

Molecular Weight

244.2

Purity

95

Origin of Product

United States

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